molecular formula C13H16O2 B14390072 2-(Benzyloxy)-2-methylpent-4-enal CAS No. 87937-85-7

2-(Benzyloxy)-2-methylpent-4-enal

Cat. No.: B14390072
CAS No.: 87937-85-7
M. Wt: 204.26 g/mol
InChI Key: GESNNGALHJVSIT-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-2-methylpent-4-enal is an organic compound that features a benzyl ether group attached to a pentenal backbone This compound is of interest due to its unique structure, which combines an aromatic benzyl group with an aliphatic chain containing an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-2-methylpent-4-enal can be achieved through several methods. One common approach involves the alkylation of 2-benzyloxypyridine with methyl triflate in the presence of alcohols and magnesium oxide . This method provides good to excellent yields and is compatible with acid- and base-sensitive substrates.

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The choice of solvents and reagents may vary to optimize yield and purity. Toluene is often used as a solvent, although trifluorotoluene may be required in specific cases .

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-2-methylpent-4-enal undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as halides, amines, or thiols

Major Products Formed

    Oxidation: 2-(Benzyloxy)-2-methylpentanoic acid

    Reduction: 2-(Benzyloxy)-2-methylpent-4-enol

    Substitution: Various substituted derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-2-methylpent-4-enal involves its reactivity with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The benzyl group can also participate in π-π interactions with aromatic residues in proteins, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzyloxy)-2-methylpent-4-enal is unique due to its combination of an aromatic benzyl group with an aliphatic chain containing an aldehyde

Properties

CAS No.

87937-85-7

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

2-methyl-2-phenylmethoxypent-4-enal

InChI

InChI=1S/C13H16O2/c1-3-9-13(2,11-14)15-10-12-7-5-4-6-8-12/h3-8,11H,1,9-10H2,2H3

InChI Key

GESNNGALHJVSIT-UHFFFAOYSA-N

Canonical SMILES

CC(CC=C)(C=O)OCC1=CC=CC=C1

Origin of Product

United States

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